Bromosporine

Catalog No.
S548936
CAS No.
1619994-69-2
M.F
C17H20N6O4S
M. Wt
404.4435
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromosporine

CAS Number

1619994-69-2

Product Name

Bromosporine

IUPAC Name

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4435

InChI

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24)

InChI Key

UYBRROMMFMPJAN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Bromosporine

Description

The exact mass of the compound Bromosporine is 404.12667 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromosporine as a Probe for Bromodomain Function

Bromodomains are protein domains that recognize specific chemical modifications on histones, which are the spools that DNA wraps around inside cells. By binding to these modifications, bromodomains help regulate gene expression. Bromosporine acts as a selective inhibitor of bromodomains, meaning it can block their interaction with histones. This makes bromosporine a powerful tool for researchers to study the function of bromodomains in various biological processes.

Researchers can utilize bromosporine to:

  • Identify genes regulated by specific bromodomains: By treating cells with bromosporine and then analyzing changes in gene expression, scientists can identify genes whose expression is dependent on bromodomain activity. "Epigenetic Regulation of Cancer in Response to Chemotherapy: "
  • Understand the role of bromodomains in diseases: By studying the effects of bromosporine in disease models, researchers can gain insights into how bromodomain dysfunction might contribute to various diseases, including cancer. "Approaching Complex Diseases: Network-Based Pharmacology and Systems Biology"

Bromosporine as a Starting Point for Drug Discovery

Due to its ability to inhibit bromodomains, bromosporine has served as a starting point for the development of new drugs. Researchers can use the structure of bromosporine to design and synthesize more potent and selective bromodomain inhibitors. These new drugs hold promise for treating various diseases where bromodomain activity plays a role, such as cancer and inflammatory disorders.

Here's how bromosporine aids in drug discovery:

  • Development of selective bromodomain inhibitors: By modifying the structure of bromosporine, researchers can create molecules that target specific bromodomains while minimizing unwanted effects on other proteins. "Chemical Epigenetics"
  • Understanding the therapeutic potential of bromodomain inhibition: Studying the effects of bromosporine and its derivatives in preclinical models can provide valuable insights into the potential benefits and risks of targeting bromodomains for therapeutic purposes. "Platform Technologies in Drug Discovery and Validation"

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

404.12667

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Bromosporine

Dates

Modify: 2023-08-15
1: Zdrowowicz M, Chomicz L, Miloch J, Wiczk J, Rak J, Kciuk G, Bobrowski K. Reactivity pattern of bromonucleosides induced by 2-hydroxypropyl radicals: photochemical, radiation chemical, and computational studies. J Phys Chem B. 2015 Jun 4;119(22):6545-54. doi: 10.1021/acs.jpcb.5b01904. Epub 2015 May 26. PubMed PMID: 25971814.
2: Steklov MY, Tararov VI, Romanov GA, Mikhailov SN. Facile synthesis of 8-azido-6-benzylaminopurine. Nucleosides Nucleotides Nucleic Acids. 2011 Jul-Aug;30(7-8):503-11. doi: 10.1080/15257770.2011.602655. PubMed PMID: 21888542.
3: Andrei M, Bjørnstad V, Langli G, Rømming C, Klaveness J, Taskén K, Undheim K. Stereoselective preparation of (RP)-8-hetaryladenosine-3',5'-cyclic phosphorothioic acids. Org Biomol Chem. 2007 Jul 7;5(13):2070-80. Epub 2007 May 29. PubMed PMID: 17581650.
4: Champeil E, Pradhan P, Lakshman MK. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides. J Org Chem. 2007 Jul 6;72(14):5035-45. Epub 2007 Jun 9. PubMed PMID: 17559269; PubMed Central PMCID: PMC2548296.
5: Dai Q, Xu D, Lim K, Harvey RG. Efficient syntheses of C(8)-aryl adducts of adenine and guanine formed by reaction of radical cation metabolites of carcinogenic polycyclic aromatic hydrocarbons with DNA. J Org Chem. 2007 Jun 22;72(13):4856-63. Epub 2007 May 27. PubMed PMID: 17530898.
6: Russo M, Jimenez LB, Mulazzani QG, D'Angelantonio M, Guerra M, Miranda MA, Chatgilialoglu C. Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions. Chemistry. 2006 Oct 10;12(29):7684-93. PubMed PMID: 16823787.
7: Johnson F, Bonala R, Tawde D, Torres MC, Iden CR. Efficient synthesis of the benzo[a]pyrene metabolic adducts of 2'-deoxyguanosine and 2'-deoxyadenosine and their direct incorporation into DNA. Chem Res Toxicol. 2002 Dec;15(12):1489-94. PubMed PMID: 12482230.
8: Véliz EA, Beal PA. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. J Org Chem. 2001 Dec 14;66(25):8592-8. PubMed PMID: 11735542.
9: Janeba Z, Holý A. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides Nucleotides Nucleic Acids. 2001 Apr-Jul;20(4-7):1103-6. PubMed PMID: 11562965.
10: Bodepudi V, Shibutani S, Johnson F. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chem Res Toxicol. 1992 Sep-Oct;5(5):608-17. PubMed PMID: 1445999.

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